NI-42 Shows >500‑Fold Selectivity for BRPF1 over BRD4 – Essential for Phenotype Deconvolution
NI‑42 inhibits the BRPF1 bromodomain with an IC50 of 7.9 nM while requiring 4500 nM to inhibit the BRD4(1) bromodomain – a 570‑fold selectivity window [1]. In contrast, the widely used bromodomain inhibitor JQ1 inhibits BRD4 with an IC50 of ~77 nM and lacks any significant selectivity over BRPF family members [2]. This selectivity is crucial for accurately attributing biological effects to BRPF inhibition rather than BRD4‑mediated transcriptional perturbation [1].
| Evidence Dimension | Selectivity ratio (BRD4 IC50 / BRPF1 IC50) |
|---|---|
| Target Compound Data | BRPF1 IC50 = 7.9 nM; BRD4 IC50 = 4500 nM |
| Comparator Or Baseline | JQ1: BRD4 IC50 ≈77 nM; BRPF1 IC50 not reported (non‑selective) |
| Quantified Difference | NI‑42 shows 570‑fold selectivity over BRD4; JQ1 shows <2‑fold (effectively non‑selective) |
| Conditions | AlphaScreen® biochemical assay, recombinant bromodomains |
Why This Matters
Researchers requiring clean, phenotype‑specific interrogation of BRPF biology cannot substitute NI‑42 with a non‑selective bromodomain inhibitor without introducing confounding BRD4‑dependent effects.
- [1] Igoe N, Bayle ED, Fedorov O, Tallant C, Savitsky P, Rogers C, Owen DR, Deb G, Somervaille TCP, Andrews DM, Jones N, Cheasty A, Ryder H, Brennan PE, Müller S, Knapp S, Fish PV. Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger-Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies. J Med Chem. 2017;60(2):668-680. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, Shen Y, Smith WB, Fedorov O, Morse EM, Keates T, Hickman TT, Felletar I, Philpott M, Munro S, McKeown MR, Wang Y, Christie AL, West N, Cameron MJ, Schwartz B, Heightman TD, La Thangue N, French CA, Wiest O, Kung AL, Knapp S, Bradner JE. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
